molecular formula C16H15BrN2O B5911995 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one

3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one

Cat. No. B5911995
M. Wt: 331.21 g/mol
InChI Key: TXEWYOZIGKZYNI-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one, also known as BRD7389, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one is believed to exert its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting BRD4, this compound can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the disruption of DNA damage repair pathways. In addition, this compound has been shown to regulate the expression of genes that are involved in cell cycle progression, cell differentiation, and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one in lab experiments is that it has been extensively studied and characterized, and its mechanism of action is well understood. In addition, this compound has shown promising results in preclinical studies, suggesting that it may be an effective treatment for certain types of cancer.
However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects that could complicate the interpretation of experimental results. In addition, the optimal dosage and treatment regimen for this compound have not yet been established, which could make it difficult to compare results across different studies.

Future Directions

There are several potential future directions for research on 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one. One area of interest is the development of more potent and selective inhibitors of BRD4 that could be used in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential use in combination with other cancer therapies.

Synthesis Methods

3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one can be synthesized using a multistep process that involves the reaction of 4-bromoaniline with 4-pyridinecarboxaldehyde, followed by the addition of a pentenone fragment. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models.

properties

IUPAC Name

(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-2-14(19-15-5-3-13(17)4-6-15)11-16(20)12-7-9-18-10-8-12/h3-11,19H,2H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEWYOZIGKZYNI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)C1=CC=NC=C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)C1=CC=NC=C1)/NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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